molecular formula C29H38BrP B8800622 Triphenylundecylphosphonium bromide CAS No. 60669-22-9

Triphenylundecylphosphonium bromide

Cat. No. B8800622
CAS RN: 60669-22-9
M. Wt: 497.5 g/mol
InChI Key: AELWOFMTABHNQJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Triphenylundecylphosphonium bromide is a useful research compound. Its molecular formula is C29H38BrP and its molecular weight is 497.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Triphenylundecylphosphonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triphenylundecylphosphonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60669-22-9

Product Name

Triphenylundecylphosphonium bromide

Molecular Formula

C29H38BrP

Molecular Weight

497.5 g/mol

IUPAC Name

triphenyl(undecyl)phosphanium;bromide

InChI

InChI=1S/C29H38P.BrH/c1-2-3-4-5-6-7-8-9-19-26-30(27-20-13-10-14-21-27,28-22-15-11-16-23-28)29-24-17-12-18-25-29;/h10-18,20-25H,2-9,19,26H2,1H3;1H/q+1;/p-1

InChI Key

AELWOFMTABHNQJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 14.1 g (60 mmol) of undecyl bromide and 15.7 g (60 mmol) of triphenylphosphine was refluxed in xylene for 15 hours, and the xylene was evaporated off. The mixture was added with ether and the supernatant was removed by decantation. This procedure was repeated thrice to obtain 19.3 g of undecyltriphenylphosphonium bromide. The bromide was dissolved in 200 ml of tetrahydrofuran and 20 ml (32 mmol) of a hexane solution (1.6 molar concentration) of 15% n-butyl lithium was added dropwise thereto under stirring and cooling with ice. After 10-minute stirring, a solution of 2.17 g (13 mmol) of (2-methoxycarbonylpyrrole)-4-acetaldehyde obtained in Synthesis Example 12 in 6 ml of tetrahydrofuran was added dropwise to the mixture under cooling with ice, and the mixture was allowed to react for 30 minutes. The reaction mixture was added with water and extracted with ethyl acetate. The organic layer was collected, washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. The residue obtained by evaporation was purified by a silica-gel column chromatography (eluent:ethyl acetate/hexane=1/10) to obtain 3.41 g of oil methyl 4-(2-tridecenyl)pyrrole-2-carboxylate. The yield was 86%.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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